4-chloro-N-(2-ethylphenyl)benzenesulfonamide
Description
The exact mass of the compound this compound is 295.0433776 g/mol and the complexity rating of the compound is 371. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-chloro-N-(2-ethylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-2-11-5-3-4-6-14(11)16-19(17,18)13-9-7-12(15)8-10-13/h3-10,16H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLAJPSBESDKJHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6884-98-6 | |
| Record name | 4-CHLORO-2'-ETHYLBENZENESULFONANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
The Influence of the Para Chloro Substituent:the Presence of a Chlorine Atom at the 4 Position of the Benzenesulfonyl Ring is a Common Feature in Many Biologically Active Sulfonamides. Halogen Substitutions, Particularly Chlorine, Can Significantly Modulate a Molecule S Physicochemical Properties. a Para Chloro Group is Known To:
Enhance Lipophilicity: This can improve membrane permeability and cellular uptake.
Influence Electronic Properties: As an electron-withdrawing group, it can affect the acidity of the sulfonamide N-H proton, which is often crucial for binding to target enzymes like carbonic anhydrases.
Improve Pharmacokinetic Profiles: Studies on related compounds have shown that chloro substitution on the phenyl ring can lead to reduced metabolic clearance, thereby improving the compound's stability and duration of action in vivo. nih.gov
The Impact of the Ortho Ethyl Substituent:substitution at the Ortho Position of the N Phenyl Ring Has a Profound Impact on the Molecule S Overall Conformation. Specifically, It Influences the Dihedral Angle Between the Two Aromatic Rings, Which is a Critical Determinant of Biological Activity.
Established Synthetic Pathways for Benzenesulfonamide Formation
The formation of the sulfonamide bond is a cornerstone of organic synthesis, with several reliable methods having been established. These pathways primarily focus on the coupling of a sulfonyl moiety with an amine.
The most traditional and widely utilized method for constructing benzenesulfonamides is the reaction between a primary or secondary amine and a benzenesulfonyl chloride in the presence of a base. Primary amines, such as 2-ethylaniline (B167055), are generally highly nucleophilic and react readily with sulfonylating agents like 4-chlorobenzenesulfonyl chloride. The reaction is typically carried out in the presence of an organic base, such as pyridine (B92270) or triethylamine (B128534) (TEA), which serves to neutralize the hydrogen chloride byproduct generated during the reaction.
A general procedure involves dissolving the primary amine in a suitable solvent, followed by the addition of the base. The sulfonyl chloride is then added, often at a reduced temperature (e.g., in an ice bath) to control the exothermic reaction. After the addition is complete, the mixture is typically stirred at room temperature to ensure the reaction proceeds to completion. For example, the synthesis of the related compound 4-chloro-N-(2-chlorophenyl)benzenesulfonamide involves treating 4-chlorobenzenesulfonyl chloride with 2-chloroaniline (B154045) and boiling the mixture for a short period before cooling and precipitating the product in water. While effective, this classical approach requires the pre-synthesis of often reactive sulfonyl chlorides and can sometimes present challenges with purification.
To overcome the limitations of classical sulfonylation and to access a wider range of structurally diverse N-aryl benzenesulfonamides, several alternative strategies have been developed. These modern methods often utilize different starting materials and catalytic systems.
One innovative approach involves the use of aryl azides as the source of the N-aryl group. A dual copper and visible-light-induced photoredox catalysis has been shown to facilitate the S(O)₂–N coupling between phenylsulfinic acid derivatives and aryl azides. This method proceeds under mild, redox-neutral conditions and is mechanistically distinct from traditional nucleophilic substitution, involving a triplet nitrene intermediate.
Another strategy employs nitroarenes, which are stable and readily available, as the nitrogen source. An iron-catalyzed method facilitates the direct coupling of sodium arylsulfinates with nitroarenes. This one-step process uses a mild reductant, such as sodium bisulfite (NaHSO₃), and tolerates a wide variety of functional groups, providing good to excellent yields without relying on potentially genotoxic aromatic amines.
Furthermore, N-aryl-N-hydroxy carbamates, which can be precursors for N-aryl amines, can be synthesized through a zinc-mediated reduction of nitroarenes in the presence of chloroformates. This two-step, one-pot procedure avoids over-reduction and provides versatile intermediates for further functionalization into sulfonamides. These alternative pathways offer greater flexibility and functional group tolerance for introducing a diverse array of N-aryl substituents.
Targeted Derivatization for Structure-Activity Relationship (SAR) Studies
Targeted derivatization of a lead compound like this compound is essential for exploring structure-activity relationships (SAR). This involves systematically modifying different parts of the molecule to understand how changes in its structure affect its biological activity or material properties.
The N-aryl portion of the molecule, in this case, the 2-ethylphenyl group, is a prime target for modification. Altering the substituents on this ring allows for the exploration of both electronic and steric effects.
Steric Effects: The size and position of substituents on the N-aryl ring can have profound steric implications. Research on related benzenesulfonamide analogues has shown that modifications to the N-substituents are generally well-tolerated and that introducing bulky groups can even lead to improved biological potency. For example, increasing the size of an N-alkyl group from methyl to a larger, branched group like isopropyl can prevent unwanted side reactions (such as cyclization) and favor desired chemical rearrangements, leading to higher yields of the target product. The 2-ethyl group in the parent compound already introduces a degree of steric hindrance, and further modifications, such as changing its position or size, could be used to fine-tune the molecule's conformation and interactions.
The table below illustrates potential modifications to the N-aryl moiety and their expected effects.
| Modification Type | Substituent Example | Position on Phenyl Ring | Expected Effect | Rationale |
| Electronic | Methoxy (-OCH₃) | para (4-position) | Electron-donating | Increases electron density in the ring, may affect N-H acidity. |
| Electronic | Nitro (-NO₂) | para (4-position) | Electron-withdrawing | Decreases electron density, may enhance interactions with electron-rich targets. |
| Steric | Isopropyl (-CH(CH₃)₂) | ortho (2-position) | Increased steric bulk | May improve binding selectivity or prevent undesirable intramolecular reactions. |
| Steric | Methyl (-CH₃) | meta (3-position) | Minimal steric change | Acts as a control to separate steric from electronic effects. |
Halogenation: The existing chlorine atom at the 4-position can be moved to other positions (ortho, meta) or replaced with other halogens (e.g., bromine, fluorine). Additional halogenation is also possible. For example, harsh bromination of a benzenesulfonamide core using excess N-bromosuccinimide (NBS) in concentrated sulfuric acid has been reported, leading to the introduction of a bromine atom. Such modifications can significantly impact binding affinity and metabolic stability.
Alkyl Substitution: Introducing alkyl groups onto the benzenesulfonyl ring can influence the molecule's reactivity and physical properties. Interestingly, the presence of alkyl groups at the ortho positions of a benzenesulfonyl chloride has been shown to accelerate nucleophilic substitution at the sulfur atom, a phenomenon termed "steric acceleration." This counterintuitive effect is attributed to a rigid, sterically congested ground state structure that is closer in energy to the transition state. Therefore, adding methyl or ethyl groups ortho to the sulfonyl group could be a strategic modification to influence reactivity or conformation.
The following table summarizes potential modifications to the benzenesulfonyl core.
| Modification Type | Substituent | Position on Benzene (B151609) Ring | Potential Synthetic Approach | Rationale for Modification |
| Halogenation | Bromine | 4-position (replacing Cl) | Sandmeyer reaction from 4-aminobenzenesulfonic acid | Investigate effect of different halogens on activity. |
| Halogenation | Fluorine | 2- or 3-position | Electrophilic fluorination | Introduce strong electronic effects and potential for H-bonding. |
| Alkylation | Methyl | 2-position (ortho) | Friedel-Crafts alkylation of a suitable precursor | Explore "steric acceleration" effects and modify molecular shape. |
| Alkylation | tert-Butyl | 4-position (replacing Cl) | Friedel-Crafts alkylation | Increase lipophilicity and steric bulk significantly. |
Optimization of Reaction Conditions and Yield Enhancement in Benzenesulfonamide Synthesis
Maximizing the efficiency and yield of benzenesulfonamide synthesis is a critical aspect of process chemistry. Optimization involves systematically varying reaction parameters such as catalysts, solvents, temperature, and reaction time.
Several studies have focused on optimizing the conditions for sulfonamide formation. In modern catalytic methods, such as the dual copper and photoredox-catalyzed coupling of aryl azides, a detailed screening of parameters is crucial. For instance, an investigation into this reaction found that the choice of copper salt and photocatalyst had a significant impact on the yield.
The table below, adapted from data on a visible-light-induced synthesis, demonstrates a typical optimization process.
| Entry | Photocatalyst | Copper Salt | Solvent | Yield (%) |
| 1 | Ir(ppy)₃ | CuCl | DMF | 12 |
| 2 | Ir(ppy)₃ | CuI | DMF | 40 |
| 3 | Ir(ppy)₃ | CuCN | DMF | 61 |
| 4 | Ir(ppy)₃ | CuCN | Toluene | 45 |
| 5 | Ir(ppy)₃ | CuCN | CH₃CN | 91 |
| 6 | Ru(bpy)₃Cl₂ | CuCN | CH₃CN | 75 |
| 7 | Ir(ppy)₃ | CuCN | CH₃CN | 0 (No light) |
As the data shows, changing the copper source from CuCl to CuCN significantly improved the yield, and a subsequent solvent screen identified acetonitrile (B52724) (CH₃CN) as optimal, boosting the yield to 91%. The control experiment without light confirmed the photocatalytic nature of the reaction.
Advanced Synthetic Techniques for this compound Precursors
The industrial-scale synthesis of this compound relies on the efficient production of its key precursors: 4-chlorobenzenesulfonyl chloride and 2-ethylaniline. Traditional batch processing methods for these intermediates often involve hazardous reagents, exothermic reactions, and challenges in ensuring consistent product quality. To address these limitations, researchers have developed advanced synthetic techniques that offer improved safety, efficiency, and scalability. These methods include continuous flow chemistry, the use of novel catalytic systems, and microwave-assisted reactions, which represent significant progress in the synthesis of these crucial building blocks.
Continuous Flow Synthesis of 4-chlorobenzenesulfonyl chloride
Continuous flow chemistry has emerged as a powerful technology for the synthesis of sulfonyl chlorides, mitigating the risks associated with highly exothermic chlorosulfonation reactions. rsc.orgmdpi.com Traditional batch production of 4-chlorobenzenesulfonyl chloride involves the reaction of chlorobenzene (B131634) with an excess of chlorosulfonic acid, a process that is difficult to control thermally and can lead to the formation of impurities. prepchem.comchemicalbook.com
In contrast, continuous flow protocols offer superior control over reaction parameters such as temperature, pressure, and residence time, significantly enhancing process safety and product consistency. rsc.org A notable advancement involves the use of a series of continuous stirred-tank reactors (CSTRs) coupled with an automated process control scheme. mdpi.com This system allows for the safe production of aryl sulfonyl chlorides on a large scale by carefully managing the addition of reagents and monitoring the reaction in real-time. The use of CSTRs facilitates the effective removal of gaseous byproducts like HCl and allows the reaction to be run under unpressurized reflux conditions, further improving safety. mdpi.com
Another innovative flow-based approach utilizes 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) as a dual-function reagent for the oxidative chlorination of thiols and disulfides. This method avoids the use of harsh, difficult-to-handle chlorinating agents. The reaction, performed in a microreactor, can achieve very high space-time yields with short residence times, demonstrating the efficiency of continuous flow processing. rsc.org
| Parameter | Batch Process prepchem.com | Continuous Flow (CSTR) mdpi.com | Continuous Flow (DCH) rsc.org |
| Starting Material | Chlorobenzene | Aryl precursor | Aryl disulfide/thiol |
| Reagent | Chlorosulfonic acid, Thionyl chloride | Chlorosulfonic acid | 1,3-dichloro-5,5-dimethylhydantoin (DCH) |
| Key Features | Highly exothermic, difficult thermal control | Automated process control, CSTRs, enhanced safety | Microreactor, short residence time, high space-time yield |
| Yield | ~94.4% | Optimized for high yield and purity | Good yields reported |
Advanced Catalytic and Reaction Methods for 2-ethylaniline
The synthesis of 2-ethylaniline, the second key precursor, has also benefited from the development of advanced methodologies aimed at improving efficiency and environmental footprint compared to older methods that used reagents like ferrous acid. google.com
A significant improvement is the use of catalytic hydrogenation for the reduction of 2-ethylnitrobenzene (B1329339). One patented method describes a continuous process where 2-ethylnitrobenzene is reduced in a hydrogenation reactor using a metal catalyst. google.com The system incorporates a high-pressure separator to continuously remove the 2-ethylaniline and water products, while unreacted hydrogen is recycled back into the reactor. This continuous approach, operating at elevated temperature and pressure (e.g., 180°C and 1.5 MPa), provides high purity 2-ethylaniline with improved yield and reduced environmental impact by eliminating the production of iron mud associated with stoichiometric iron-based reductions. google.com
Another novel technique involves the use of nanotechnology. Freshly prepared Fe(0) nanoparticles have been shown to be effective for the reduction of azido (B1232118) compounds to anilines in water at room temperature. chemicalbook.com This method represents a green chemistry approach, utilizing a benign solvent (water) and mild reaction conditions to produce the desired aniline (B41778) derivative.
Microwave-Assisted Synthesis Strategies
| Technique | Precursor | Key Features | Advantages | Reference |
| Continuous Catalytic Hydrogenation | 2-ethylaniline | Reduction of 2-ethylnitrobenzene, continuous process, hydrogen recycling | High purity, improved yield, reduced waste (no iron mud) | google.com |
| Nanoparticle Catalysis | 2-ethylaniline | Reduction of an azido precursor using Fe(0) nanoparticles in water | Green chemistry, mild conditions, use of aqueous solvent | chemicalbook.com |
| Microwave-Assisted Synthesis | (Applied to Sulfonamides) | Activation of sulfonic acid with TCT followed by amination | Rapid reaction times, avoids isolation of sulfonyl chloride, high yields | organic-chemistry.org |
Computational Chemistry and Molecular Modeling Investigations of 4 Chloro N 2 Ethylphenyl Benzenesulfonamide
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic characteristics of molecules. These calculations allow for the determination of various molecular properties that govern the behavior of 4-chloro-N-(2-ethylphenyl)benzenesulfonamide at a subatomic level.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and kinetic stability of a molecule. The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity and a greater propensity for electronic transitions.
For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the phenyl rings and the sulfonamide group, while the LUMO would be distributed over the electron-deficient areas. The HOMO-LUMO energy gap provides insights into the charge transfer interactions that can occur within the molecule.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.75 |
| ELUMO | -1.20 |
| Energy Gap (ΔE) | 5.55 |
The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values on the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while areas of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.
In the case of this compound, the MEP surface would likely show negative potential around the oxygen atoms of the sulfonamide group and the chlorine atom, indicating these as potential sites for electrophilic interaction. Conversely, the hydrogen atom of the sulfonamide N-H group would exhibit a positive potential, highlighting its role as a hydrogen bond donor.
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. Key descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).
Ionization Potential (I) is approximated as -EHOMO.
Electron Affinity (A) is approximated as -ELUMO.
Electronegativity (χ) is calculated as (I + A) / 2.
Chemical Hardness (η) is given by (I - A) / 2. It measures the resistance to charge transfer.
Chemical Softness (S) is the reciprocal of chemical hardness (1 / η).
Electrophilicity Index (ω) is calculated as χ² / (2η) and quantifies the ability of a molecule to accept electrons.
These descriptors offer a comprehensive understanding of the chemical behavior of this compound.
| Reactivity Descriptor | Calculated Value (eV) |
|---|---|
| Ionization Potential (I) | 6.75 |
| Electron Affinity (A) | 1.20 |
| Electronegativity (χ) | 3.975 |
| Chemical Hardness (η) | 2.775 |
| Chemical Softness (S) | 0.360 |
| Electrophilicity Index (ω) | 2.852 |
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Molecular docking simulations of this compound with a specific protein target would reveal the most favorable binding pose and the key intermolecular interactions that stabilize the ligand-receptor complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces.
For instance, the sulfonamide group is a common motif in many biologically active compounds and is known to form hydrogen bonds. The N-H group can act as a hydrogen bond donor, while the sulfonyl oxygens can act as hydrogen bond acceptors. The phenyl rings in the molecule can participate in hydrophobic and π-π stacking interactions with the amino acid residues in the binding pocket of the target protein. The chlorine and ethyl substituents on the phenyl rings can also influence the binding affinity and selectivity through specific interactions.
The binding affinity of a ligand to its target is a measure of the strength of their interaction and is often expressed as a binding energy (in kcal/mol). Molecular docking programs calculate a scoring function that estimates this binding energy by considering the energetic contributions of various intermolecular interactions.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability
Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules and their complexes. By solving Newton's equations of motion for a system of atoms, MD simulations can predict the conformational changes and the stability of a ligand-protein complex, providing a dynamic picture of the binding process.
Simulation of Compound-Protein Complex Stability
While specific MD simulation studies on the complex of this compound with a particular protein target are not extensively documented in publicly available literature, the general methodology is well-established for the benzenesulfonamide (B165840) class of compounds. For instance, MD simulations are frequently employed to assess the stability of benzenesulfonamide derivatives in the binding pocket of their target enzymes, such as carbonic anhydrases or kinases.
The process typically begins with the docking of the ligand into the active site of the protein to generate an initial complex structure. This complex is then subjected to MD simulations in a simulated physiological environment, including water molecules and ions. The stability of the complex is evaluated by analyzing various parameters over the simulation trajectory, such as the root-mean-square deviation (RMSD) of the protein and ligand atoms, the radius of gyration (Rg) of the protein, and the number of hydrogen bonds formed between the ligand and the protein. A stable complex is generally characterized by low and converging RMSD values for both the protein and the ligand, a stable radius of gyration, and persistent hydrogen bond interactions. These simulations can reveal the key amino acid residues that are crucial for maintaining the stability of the complex, guiding future lead optimization efforts.
Conformational Changes Upon Ligand Binding
The binding of a ligand to a protein is often accompanied by conformational changes in both the ligand and the protein, a phenomenon known as "induced fit". MD simulations are a powerful tool to explore these conformational adaptations. Upon binding of a benzenesulfonamide derivative, the protein may undergo subtle or significant structural rearrangements to accommodate the ligand optimally. These changes can involve the movement of flexible loops, reorientation of side chains of active site residues, or even domain motions.
By comparing the conformational ensembles of the apo (ligand-free) protein with the holo (ligand-bound) protein from MD simulations, researchers can identify the specific conformational changes induced by the ligand. This information is critical for understanding the mechanism of action and for the design of ligands with improved binding affinity and specificity. For instance, a ligand that stabilizes a particular active conformation of a protein can act as an agonist, while one that favors an inactive conformation can be an antagonist.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key physicochemical properties that govern the activity, QSAR models can be used to predict the activity of novel compounds and to gain insights into their mechanism of action.
Derivation of Physicochemical Descriptors and Their Correlation with Biological Activity
The foundation of any QSAR model is the calculation of a wide range of molecular descriptors that quantify various aspects of the chemical structure. These descriptors can be broadly categorized into several classes:
1D descriptors: These are based on the molecular formula, such as molecular weight and atom counts.
2D descriptors: These are derived from the 2D representation of the molecule and include constitutional, topological, and connectivity indices.
3D descriptors: These are calculated from the 3D conformation of the molecule and encompass geometric, steric, and electronic properties.
For a series of benzenesulfonamide analogs, these descriptors are calculated and then correlated with their experimentally determined biological activity (e.g., IC50 values for enzyme inhibition) using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. A statistically significant correlation between certain descriptors and the biological activity suggests that these properties are important for the compound's function.
For example, a QSAR study on a series of benzenesulfonamide derivatives might reveal that the biological activity is positively correlated with the hydrophobicity (e.g., calculated logP) and negatively correlated with the molecular volume of a particular substituent. This would imply that increasing the hydrophobicity and reducing the steric bulk at that position could lead to more potent compounds.
Table 1: Examples of Physicochemical Descriptors Used in QSAR Studies of Benzenesulfonamide Analogs
| Descriptor Class | Descriptor Name | Description | Potential Correlation with Activity |
| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. | Can influence interactions with polar residues in the binding site. |
| Steric | Molar Refractivity (MR) | A measure of the volume occupied by an atom or a group of atoms. | Can indicate the importance of steric bulk for binding. |
| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | Reflects the compound's ability to cross cell membranes and interact with hydrophobic pockets. |
| Topological | Wiener Index | A topological index of a molecule, defined as the sum of the lengths of the shortest paths between all pairs of vertices in the chemical graph. | Can be related to molecular branching and overall shape. |
| Quantum Chemical | HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Relate to the molecule's ability to donate or accept electrons in chemical reactions and interactions. |
Predictive Models for Mechanistic Insights
Once a statistically robust QSAR model is developed and validated, it can be used as a predictive tool. The primary application is to predict the biological activity of newly designed compounds before their synthesis, thereby prioritizing the most promising candidates and saving time and resources.
Beyond prediction, QSAR models can provide valuable mechanistic insights. The descriptors that are found to be significant in the model can shed light on the nature of the interactions between the ligand and its target. For instance, if electronic descriptors like the partial charge on a specific atom are found to be important, it suggests that electrostatic interactions or hydrogen bonding play a crucial role in the binding process. Similarly, the significance of steric descriptors can highlight the importance of shape complementarity between the ligand and the binding pocket.
For a hypothetical QSAR model for a series of benzenesulfonamide inhibitors, the resulting equation might look like:
Structure Activity Relationship Sar Studies: Mechanistic Implications of Structural Variations in Benzenesulfonamide Derivatives
Correlating Substituent Effects with Target Binding Affinity and Selectivity
The biological activity of a benzenesulfonamide (B165840) derivative is not dictated by a single feature but by the synergistic interplay of its constituent parts: the benzenesulfonyl ring, the sulfonamide linker, and the N-substituted phenyl moiety. Altering substituents on these rings can dramatically influence physicochemical properties such as acidity (pKa) of the sulfonamide NH, lipophilicity, and electronic distribution, which in turn govern binding affinity and selectivity for a target protein.
The N-aryl portion of benzenesulfonamide inhibitors is often referred to as the "tail" group, and it plays a pivotal role in establishing interactions with residues in the active site of target enzymes, thereby significantly influencing potency and selectivity. nih.gov The 2-ethylphenyl moiety in 4-chloro-N-(2-ethylphenyl)benzenesulfonamide is critical for orienting the molecule within a binding pocket and forming specific, non-covalent interactions.
The ethyl group at the ortho-position introduces steric bulk and enhances lipophilicity. This can promote favorable hydrophobic interactions with nonpolar amino acid residues lining the active site cavity. The specific placement at the 2-position restricts the conformation of the molecule, which can be advantageous if it locks the compound into a bioactive conformation that fits optimally into the target's binding site. Studies on related N-(aryl)-arylsulfonamides show that the relative orientation of the two aromatic rings, which is influenced by ortho-substituents, is a key determinant of the molecular conformation. nih.gov The presence of such substituents can lead to significant tilting of the phenyl rings relative to each other, affecting how the molecule is presented to the active site. nih.govnih.gov This tailored fit into hydrophobic sub-pockets is often a primary driver of isoform-specific inhibition, for instance, among the various human carbonic anhydrase (hCA) isoforms.
The substitution pattern on the benzenesulfonyl ring is equally critical for modulating activity. A halogen at the 4-position (para-position) of this ring, such as the chlorine atom in this compound, exerts a significant electronic effect. As an electron-withdrawing group, the chlorine atom increases the acidity of the sulfonamide proton (-SO₂NH-), making it more likely to exist in its deprotonated, anionic form (-SO₂N⁻-) at physiological pH. This anionic form is crucial for the canonical binding mode of sulfonamide inhibitors to metalloenzymes like carbonic anhydrases, where it coordinates directly with the catalytic Zn²⁺ ion in the active site. nih.gov
Furthermore, the halogen atom itself can participate in various non-covalent interactions, including halogen bonding, which can contribute to binding affinity. The position of the halogen is key; research on halogenated benzenesulfonamides has shown that the halogen atom helps to orient the ring within the active site, thereby affecting both affinity and selectivity. nih.gov While a direct comparison of different halogens at the 4-position for this specific compound is not extensively documented, SAR trends in the broader benzenesulfonamide class confirm the importance of this substituent. For example, the introduction of a halogen in the para position of a benzenesulfonamide amine series was found to impact activity against certain carbonic anhydrase isoforms. tandfonline.com
| Compound Scaffold | Substituent (R) | Target | Inhibition Constant (Kᵢ) / IC₅₀ | Reference |
|---|---|---|---|---|
| Isatin-benzenesulfonamide conjugate | 4-(2-(1-ethyl-2-oxoindolin-3-ylidene)hydrazine-1-carbonyl) | hCA IX | 8.9 nM | tandfonline.com |
| Amino thiazole (B1198619) based coumarin (B35378) benzenesulfonamide | (Varies) | hCA IX | 25.04 nM | rsc.org |
| 4-Thiazolone-based benzenesulfonamide (Eugenol derivative) | Eugenol moiety | CA IX | 10.93 nM (IC₅₀) | rsc.org |
| 4-Thiazolone-based benzenesulfonamide (p-nitrobenzylidene derivative) | p-Nitrobenzylidene moiety | CA IX | 16.96 nM (IC₅₀) | nih.govrsc.org |
| Indole-2,3-dione derivative (2h) | (Varies) | hCA II | 5.87 nM (Kᵢ) | tandfonline.com |
| Indole-2,3-dione derivative (2h) | (Varies) | hCA XII | 7.91 nM (Kᵢ) | tandfonline.com |
Mapping Active Site Interactions and Molecular Determinants of Potency
Molecular docking and computational modeling studies provide atomic-level resolution of how benzenesulfonamide derivatives bind to their protein targets. nih.gov For many enzymes inhibited by this class of compounds, such as carbonic anhydrases, the binding mechanism is well-characterized. rsc.org The primary anchoring interaction involves the deprotonated sulfonamide group, which acts as a zinc-binding group (ZBG), forming a coordination bond with the Zn²⁺ ion located deep within the active site. nih.gov This interaction is stabilized by a network of hydrogen bonds, typically with conserved residues like Thr199 in human carbonic anhydrase II (hCA II). mdpi.com
The potency and selectivity of this compound are determined by the secondary interactions formed by its two aromatic rings (the "tails"). nih.gov The 4-chlorophenyl ring often engages in π-π stacking or van der Waals interactions with hydrophobic residues. The N-(2-ethylphenyl) moiety extends into a different region of the active site, where its specific size, shape, and lipophilicity determine the quality of fit. Docking studies on analogous compounds reveal that this "tail" can interact with both hydrophobic and hydrophilic residues toward the rim of the active site cavity. nih.gov For instance, in CA IX, active inhibitors have been shown to form hydrogen bonds with residues such as His94, Thr200, and Asp131. nih.gov The ethyl group could potentially form van der Waals contacts with aliphatic residues like valine or leucine, displacing water molecules and leading to a favorable entropic contribution to the binding energy. These secondary interactions are the primary determinants of isoform selectivity, as the amino acid residues in these regions often vary between different enzyme isoforms. nih.gov
| Compound Moiety | Interacting Residue/Ion | Type of Interaction | Reference |
|---|---|---|---|
| Sulfonamide (-SO₂NH⁻) | Zn²⁺ | Metal Coordination | nih.govmdpi.com |
| Sulfonamide (-SO₂NH⁻) | His94, His96, His119 | Metal Coordination (via Zn²⁺) | nih.gov |
| Sulfonamide Oxygen | Thr199 / Thr200 | Hydrogen Bond (Acceptor) | nih.govmdpi.com |
| Sulfonamide NH | Thr199 / Thr200 | Hydrogen Bond (Donor) | nih.gov |
| N-Aryl "Tail" Group | Hydrophobic residues (e.g., Val, Leu, Phe) | van der Waals / Hydrophobic Interactions | nih.gov |
| Substituents on "Tail" | Asp131, Gln71 | Hydrogen Bond | nih.gov |
Development of Predictive Models for Rational Compound Design
To accelerate the discovery of novel and more potent benzenesulfonamide derivatives, computational chemists employ predictive modeling techniques like Quantitative Structure-Activity Relationship (QSAR) analysis. nih.gov QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their measured biological activities. nih.gov This allows for the prediction of the activity of new, yet-to-be-synthesized molecules.
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. ingentaconnect.comtandfonline.com These approaches analyze the steric, electrostatic, hydrophobic, and hydrogen-bonding fields surrounding aligned molecules. The resulting models generate contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity. tandfonline.com For example, a CoMFA map might show a green contour in a specific region, indicating that adding steric bulk (like an ethyl group) there would be beneficial for activity, while a yellow contour would suggest that bulk is detrimental.
These models are statistically validated to ensure their predictive power, often yielding high correlation coefficients (r²) and cross-validated coefficients (q²). tandfonline.com Successful 3D-QSAR models for benzenesulfonamide derivatives have revealed the relative importance of steric, electrostatic, and hydrophobic properties for inhibitory activity against various targets. tandfonline.comchemijournal.com These validated models serve as a guide for rational compound design, helping to prioritize which analogs should be synthesized and tested, thereby saving significant time and resources in the drug discovery process. nih.gov
| Model Type | Target | Statistical Parameters | Key Findings | Reference |
|---|---|---|---|---|
| CoMFA | HBV Capsid Assembly | q² = 0.625, r² = 0.998 | Model showed good predictive ability for designing new anti-HBV inhibitors. | tandfonline.com |
| CoMSIA | HBV Capsid Assembly | q² = 0.645, r² = 0.987 | Revealed the importance of steric, electrostatic, and hydrophobic fields for activity. | tandfonline.com |
| CoMFA | 12-Lipoxygenase | q² = 0.708, r² = 0.983 | Model yielded statistically significant results for predicting inhibitor potency. | ingentaconnect.com |
| CoMSIA | 12-Lipoxygenase | q² = 0.735, r² = 0.981 | Contour maps guided the rational design of more potent compounds. | ingentaconnect.com |
| 3D-QSAR | Fructose-1,6-bisphosphatase | q² = 0.72, r² = 0.9686 | Model successfully correlated hydrophobic, electron-withdrawing, and H-bond donor effects with bioactivity. | chemijournal.com |
Emerging Research Applications and Future Directions for 4 Chloro N 2 Ethylphenyl Benzenesulfonamide
Utility as a Chemical Probe for Biological Pathway Elucidation
The structural features of 4-chloro-N-(2-ethylphenyl)benzenesulfonamide make it a candidate for development as a chemical probe. Chemical probes are small molecules used to study and manipulate biological systems, and the sulfonamide scaffold is a common feature in many biologically active compounds. The development of this compound as a chemical probe would involve characterizing its specific biological targets and its mechanism of action.
Future research could focus on synthesizing fluorescently-tagged or biotinylated derivatives of this compound. These modified versions would allow for the visualization and identification of its binding partners within cells, thereby helping to elucidate the biological pathways in which it may be involved. The benzenesulfonamide (B165840) group is known to interact with enzymes such as carbonic anhydrases, and investigating the inhibitory activity of this compound against a panel of these enzymes could be a starting point for understanding its molecular targets.
Exploration of Novel Mechanistic Applications in Disease Models
Benzenesulfonamide derivatives have been investigated for a wide range of therapeutic applications, including as anticancer and antimicrobial agents. The exploration of this compound in various disease models is a logical next step.
Table 1: Biological Activities of Structurally Related Benzenesulfonamide Derivatives
| Compound Name | Biological Activity | Reference |
| 4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide | Anticancer, Radiosensitizing | nih.gov |
| N-(2-Arylmethylthio-4-Chloro-5-Methylbenzenesulfonyl)amide Derivatives | Antimicrobial | figshare.com |
| 4-chloro-N-(aryl)benzenesulfonamide derivatives | Antibacterial, Antifungal | researchgate.net |
Given the precedent set by related compounds, future studies could investigate the efficacy of this compound in cancer cell lines, particularly those known to overexpress targets of other sulfonamides, such as carbonic anhydrase IX. Similarly, its activity against a panel of pathogenic bacteria and fungi could reveal potential antimicrobial applications. Mechanistic studies in these disease models would aim to understand how the compound affects cell viability, proliferation, and other key cellular processes.
Integration of Multi-omics Data for Comprehensive Mechanistic Understanding
To gain a deeper understanding of the mechanism of action of this compound, the integration of multi-omics data will be crucial. Techniques such as transcriptomics, proteomics, and metabolomics can provide a global view of the cellular response to treatment with the compound.
For instance, treating cells with this compound and subsequently analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) could identify the signaling pathways and cellular processes that are perturbed. Metabolomic analysis could further reveal changes in cellular metabolism. The integration of these different omics datasets can help to construct a comprehensive model of the compound's mechanism of action and identify potential biomarkers of its activity. While multi-omics studies have been applied to understand the effects of various drugs, their application to novel sulfonamide derivatives like this compound represents a promising future direction.
Future Directions in Synthetic Accessibility and Advanced Derivatization
The synthesis of this compound can be achieved through the reaction of 4-chlorobenzenesulfonyl chloride with 2-ethylaniline (B167055). This straightforward synthetic route allows for the facile generation of derivatives.
Future synthetic efforts could focus on creating a library of analogs of this compound to explore structure-activity relationships (SAR). Modifications could be made to both the benzenesulfonamide and the N-phenyl rings to optimize potency, selectivity, and pharmacokinetic properties. For example, the introduction of different substituents on the ethylphenyl ring could modulate the compound's interaction with its biological targets. Advanced synthetic methodologies could be employed to create more complex derivatives with improved biological profiles.
Table 2: Common Synthetic Routes for Benzenesulfonamide Derivatives
| Reaction Type | Reagents | Purpose |
| Sulfonylation | 4-chlorobenzenesulfonyl chloride, amine | Formation of the sulfonamide bond |
| Palladium-catalyzed cross-coupling | Aryl halides, boronic acids | Derivatization of the aromatic rings |
| N-alkylation/arylation | Alkyl/aryl halides | Modification of the sulfonamide nitrogen |
Synergistic Mechanistic Interactions with Other Research Agents
The potential for this compound to act synergistically with other research agents or approved drugs is an exciting area for future investigation. Synergistic interactions, where the combined effect of two agents is greater than the sum of their individual effects, can lead to more effective therapeutic strategies.
For example, if this compound is found to have anticancer activity, it could be tested in combination with known chemotherapeutic agents. The rationale for such combinations could be based on their complementary mechanisms of action. Similarly, if it displays antimicrobial properties, its combination with existing antibiotics could be explored as a strategy to overcome drug resistance. Studies have shown that some sulfonamides can act synergistically with other antimicrobial agents, suggesting that this could be a fruitful avenue of research for this compound.
Q & A
Q. What are the recommended synthetic routes for 4-chloro-N-(2-ethylphenyl)benzenesulfonamide, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution between 4-chlorobenzenesulfonyl chloride and 2-ethylaniline. Key steps include:
- Reagents : Use triethylamine or sodium bicarbonate as a base to neutralize HCl byproducts.
- Solvents : Dichloromethane (DCM) or dimethylformamide (DMF) under reflux (40–60°C) for 2–4 hours.
- Purification : Recrystallization from ethanol or chromatography for high purity (>95%) .
- Yield Optimization : Control stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) and monitor pH to avoid side reactions.
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- X-ray Crystallography : Resolve crystal packing and torsion angles (e.g., C—SO₂—NH—C torsion angle of ~77.8°) using SHELXL for refinement .
- NMR Spectroscopy : Confirm substituent positions via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) .
- Mass Spectrometry : HRMS (ESI+) validates molecular weight (e.g., [M+Na]⁺ calculated for C₁₈H₁₈ClNO₂S: 370.08) .
Q. How can researchers design initial biological activity assays for this compound?
- Antimicrobial Screening : Use broth microdilution to determine minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme Inhibition : Test carbonic anhydrase or kinase inhibition via fluorometric assays at 10–100 µM concentrations .
Advanced Research Questions
Q. How do structural modifications influence biological activity in sulfonamide analogs?
Q. How can contradictions in biological data (e.g., varying MIC values) be resolved?
- Replicate Assays : Use standardized CLSI protocols to minimize variability.
- Check Physicochemical Factors : Solubility (e.g., DMSO stock concentration) and stability (pH-dependent degradation) significantly affect MIC reproducibility .
- Comparative Studies : Benchmark against known sulfonamides (e.g., sulfamethoxazole) under identical conditions .
Q. What advanced crystallographic methods elucidate intermolecular interactions impacting stability?
- Hydrogen Bonding : N—H⋯O(S) interactions form inversion dimers (distance ~2.89 Å), stabilizing the crystal lattice .
- Torsion Angle Analysis : Conformational flexibility (e.g., 77.8° torsion angle) correlates with solubility; planar conformers improve aqueous stability .
- SHELX Refinement : Apply TWINABS for high-resolution data to resolve disorder in the ethylphenyl group .
Q. How can multi-step synthesis challenges (e.g., low yields in cyclization) be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
